

What is the chemical structure of Pterocarpadiol C?

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Compound of Interest

Compound Name: Pterocarpadiol C

Cat. No.: B12304585

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Pterocarpadiol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and isolation of **Pterocarpadiol C**. While direct biological activity for this compound has not yet been reported, this document also explores its potential therapeutic relevance based on its chemical class and proposes a hypothetical mechanism of action.

Core Chemical Information

Pterocarpadiol C is a rare isoflavonoid belonging to the 6a,11b-dihydroxypterocarpan class.^[1]^[2] It was first isolated from the twigs and leaves of the plant *Derris robusta*.^[1]^[3] Its molecular formula has been established as $C_{16}H_{14}O_7$ through high-resolution electrospray ionization mass spectrometry (HRESIMS).^[1]

Property	Value
IUPAC Name	(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.0 ^{2,10} .0 ^{4,8} .0 ^{13,18}]icosa-2,4(8),9,17-tetraen-16-one
Molecular Formula	C ₁₆ H ₁₄ O ₇
Molecular Weight	318.28 g/mol
CAS Number	2055882-22-7
SMILES	<chem>C1CC2(C3C(COC2=CC1=O)(C4=CC5=C(C=C4O3)OCO5)O)O</chem>
Structural Class	6a,11b-Dihydroxypterocarpan

Structural Elucidation and Spectroscopic Data

The structure of **Pterocarpadiol C** was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and HRESIMS. The key quantitative data is summarized below.

2.1. Mass Spectrometry

High-resolution mass spectrometry was crucial in establishing the molecular formula of **Pterocarpadiol C**.

Parameter	Value
Ionization Mode	ESI (positive)
Measured m/z	341.0620 [M+Na] ⁺
Calculated m/z	341.0632 for C ₁₆ H ₁₄ O ₇ Na

2.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for **Pterocarpadiol C** were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, multiplicity, J in Hz)
1	196.5	-
2	129.2	6.83 (1H, d, 10.0)
3	145.8	6.09 (1H, d, 10.0)
4	40.8	2.64 (1H, td, 13.9, 4.5, Hβ) 2.03 (1H, ddd, 13.9, 5.0, 2.0, Hα)
4a	102.7	-
6	68.6	4.68 (1H, d, 10.0, Hα) 4.39 (1H, d, 10.6, Hβ)
6a	92.5	-
6b	158.4	-
7	104.2	6.56 (1H, dd, 8.0, 2.0)
8	110.1	6.81 (1H, d, 8.0)
9	143.5	-
10	147.2	-
10a	116.5	-
11a	49.3	4.73 (1H, s)
11b	87.8	-
OCH ₂ O	101.2	5.91 (1H, d, 1.0) 5.89 (1H, d, 1.0)

Data sourced from the primary literature on the isolation of Pterocarpadiols A-D.

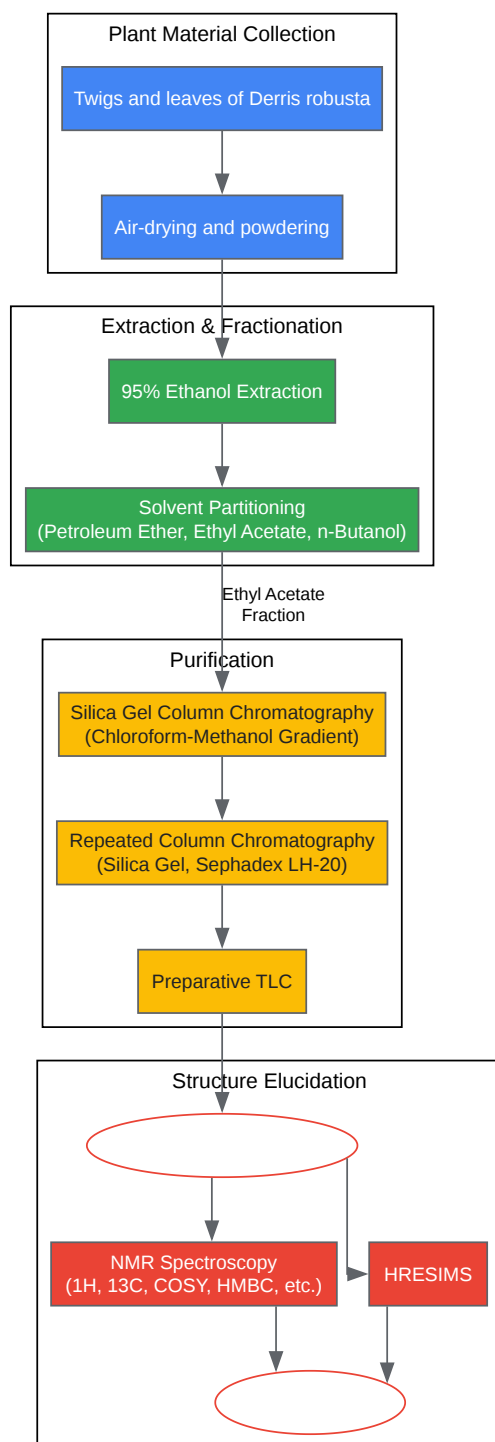
Experimental Protocols

3.1. Isolation of Pterocarpadiol C

The following protocol outlines the general procedure for the isolation of **Pterocarpadiol C** from *Derris robusta*.

- Extraction: The air-dried and powdered twigs and leaves of *Derris robusta* are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
- Fractionation: The crude extract is suspended in water and partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
- Chromatography:
 - The ethyl acetate fraction, which contains **Pterocarpadiol C**, is subjected to column chromatography on a silica gel column.
 - Elution is performed using a gradient of chloroform-methanol.
 - Fractions containing the target compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (TLC) to yield pure **Pterocarpadiol C**.

Figure 1. Isolation and Structure Elucidation Workflow for Pterocarpadiol C

[Click to download full resolution via product page](#)Workflow for isolating and identifying **Pterocarpadiol C**.

3.2. Structure Elucidation Methodology

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals (DMSO-d_6).
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectra (HRESIMS) are obtained on a mass spectrometer (e.g., Shimadzu LC-IT-TOF) to determine the precise mass and molecular formula.

Biological Activity and Potential Signaling Pathways

As of this writing, there is a notable absence of published studies investigating the specific biological or pharmacological activities of **Pterocarpadiol C**. However, the broader chemical class of pterocarpan is known to possess a range of biological properties, including significant anti-inflammatory effects.

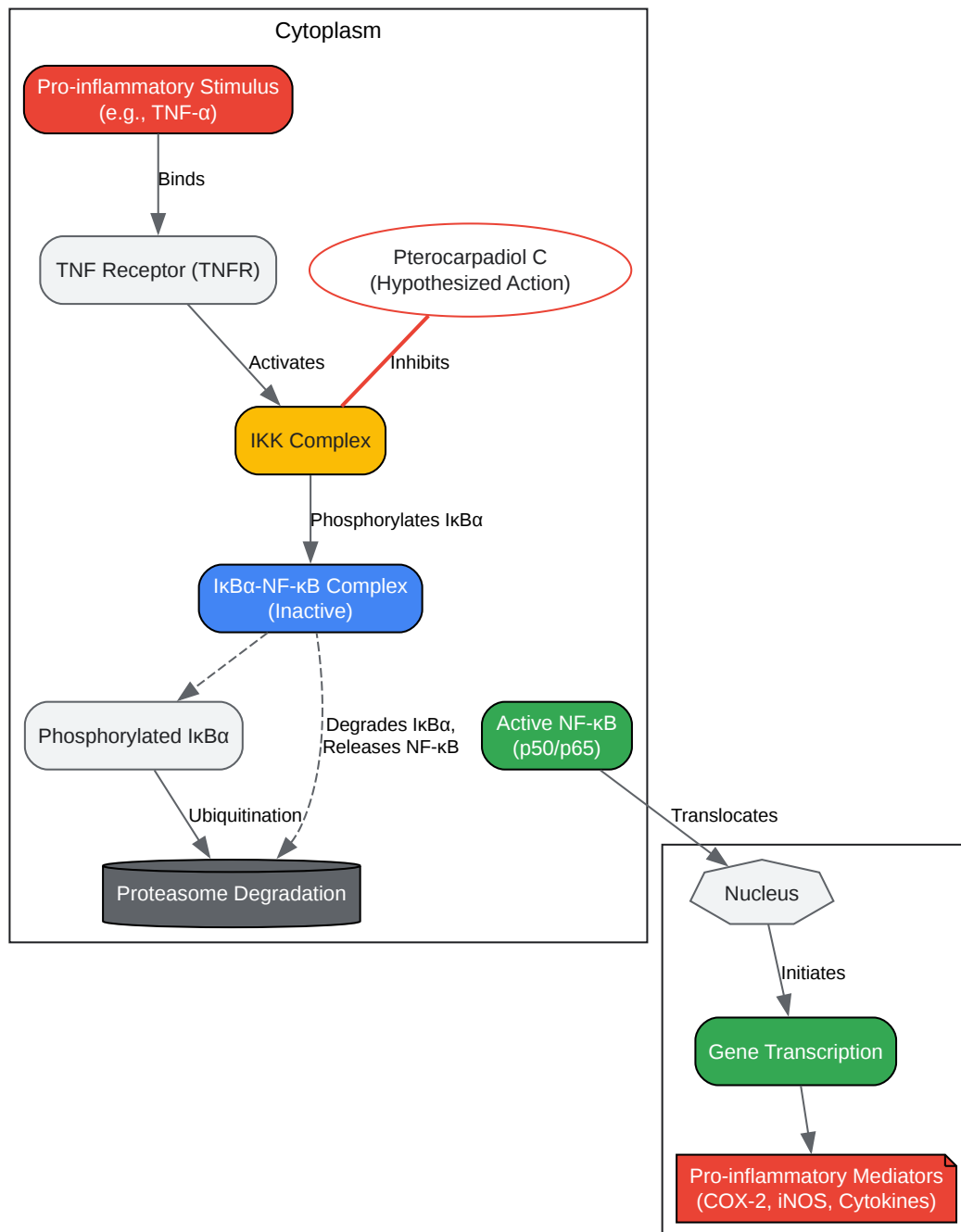
Many isoflavonoids and pterocarpan exert their anti-inflammatory effects by modulating key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF- κ B) pathway. NF- κ B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

4.1. Hypothetical Anti-Inflammatory Mechanism of Action

Based on the known activities of related pterocarpan, it is hypothesized that **Pterocarpadiol C** could exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway. In an unstimulated cell, NF- κ B is sequestered in the cytoplasm by an inhibitor protein called I κ B α . Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF- α), lead to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates I κ B α , targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF- κ B to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, and various cytokines).

A potential mechanism for **Pterocarpadiol C** would be the inhibition of IKK activation or the prevention of I κ B α phosphorylation, thereby keeping NF- κ B inactive in the cytoplasm and suppressing the inflammatory cascade.

Figure 2. Hypothetical Anti-Inflammatory Signaling Pathway for Pterocarpadiol C



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Potential mechanism of **Pterocarpadiol C** via NF- κ B inhibition.

Future Directions

The unique 6a,11b-dihydroxylation pattern of **Pterocarpadiol C** makes it a compound of significant interest for further investigation. Future research should focus on:

- **Bioactivity Screening:** Comprehensive screening of **Pterocarpadiol C** against various cancer cell lines and in models of inflammation, microbial infection, and oxidative stress.
- **Mechanism of Action Studies:** Elucidation of the precise molecular targets and signaling pathways modulated by **Pterocarpadiol C**.
- **Synthetic Approaches:** Development of synthetic or semi-synthetic routes to produce **Pterocarpadiol C** and its analogs to enable more extensive biological evaluation.

This document serves as a foundational resource for researchers interested in the chemistry and potential pharmacology of **Pterocarpadiol C**.

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